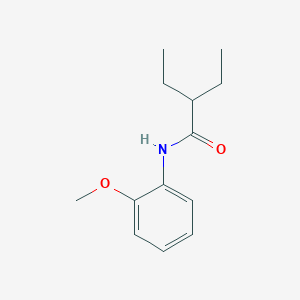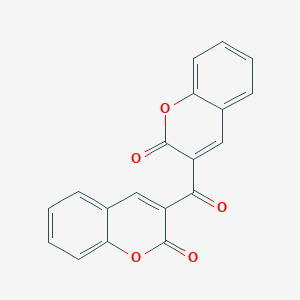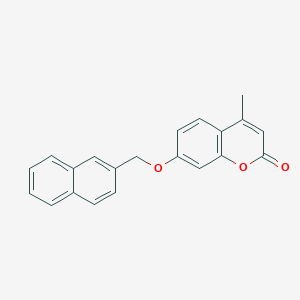
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole, also known as MDBP, is a chemical compound that belongs to the class of psychoactive substances. It is a synthetic derivative of the natural compound myristicin, which is found in nutmeg and other plants. MDBP has been studied for its potential use in scientific research due to its psychoactive properties and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole is not fully understood, but it is believed to act primarily as a dopamine and serotonin reuptake inhibitor. This means that it blocks the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain. This can result in changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, leading to changes in mood, perception, and cognition. It has also been shown to have effects on other neurotransmitters, including norepinephrine and acetylcholine. Additionally, 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has been shown to have effects on heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has well-characterized chemical properties. Additionally, it has been shown to have consistent effects across different studies and has a relatively low toxicity. However, there are also limitations to its use in lab experiments. It has a relatively short duration of action, which can make it difficult to study long-term effects. Additionally, its psychoactive effects can make it difficult to control for confounding factors in experiments.
Future Directions
There are a number of future directions for research on 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole. One potential area of study is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole and its effects on different neurotransmitter systems. Finally, there is a need for further research on the safety and toxicity of 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole, particularly with regard to its potential for abuse.
Synthesis Methods
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole can be synthesized through a multi-step process, starting with the reaction of myristicin with hydroxylamine to form the intermediate product, 3-(3,4-methylenedioxyphenyl)-2-nitropropene. This intermediate is then reduced using sodium borohydride to form the final product, 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have psychoactive effects, including changes in mood, perception, and cognition. 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has also been studied for its potential therapeutic applications, including its ability to modulate dopamine and serotonin neurotransmission.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)11-5-6-12-13(7-11)16-8-15-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAURJBWDLNTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)


![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)





![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)

